molecular formula C13H15FO4 B7998087 O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate

Cat. No.: B7998087
M. Wt: 254.25 g/mol
InChI Key: ZDUQNICYBCIBML-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate is a substituted oxalate ester characterized by an ethyl group at the O2 position and a 2-(4-fluoro-3-methylphenyl)ethyl moiety at the O1 position. The compound’s structure combines a central oxalate core with a fluorinated aromatic substituent, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUQNICYBCIBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Mono-Esterification : Oxalic acid reacts with ethanol under reflux in toluene or dichloromethane (DCM), forming ethyl hydrogen oxalate. This step typically requires 6–8 hours at 60–80°C.

  • Di-Esterification : The intermediate mono-ester is subsequently reacted with 2-(4-fluoro-3-methylphenyl)ethanol under similar conditions to yield the target di-ester.

Optimization Challenges :

  • Selectivity : Ensuring exclusive di-ester formation without residual mono-ester or over-esterified byproducts necessitates strict stoichiometric control (2:1 alcohol-to-acid ratio).

  • Water Removal : Molecular sieves or Dean-Stark traps are critical to shift equilibrium by removing water, improving yields from ~50% to 70–75%.

Oxalyl Chloride-Mediated Synthesis

Oxalyl chloride (ClCO-COCl) offers a reactive alternative to direct esterification, enabling efficient di-ester formation under milder conditions. This method is particularly advantageous for sterically hindered alcohols or acid-sensitive substrates.

Stepwise Procedure

  • Oxalyl Chloride Activation : Oxalic acid is treated with excess thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM at 0°C to form oxalyl dichloride.

  • Sequential Alcohol Addition :

    • First Esterification : Ethanol is added dropwise to oxalyl dichloride at 0°C, yielding ethyl oxalyl chloride (ClCO-COOEt).

    • Second Esterification : 2-(4-Fluoro-3-methylphenyl)ethanol is introduced, with pyridine or triethylamine as HCl scavengers, forming the di-ester at room temperature over 12–24 hours.

Advantages :

  • Yield : 80–85% isolated yield due to quantitative acylation.

  • Purity : Minimal byproducts, simplifying purification via silica gel chromatography.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Acid-Catalyzed EsterificationReflux, H₂SO₄, 12–24 h70–75%Low-cost reagentsPoor selectivity, lengthy purification
Oxalyl Chloride Route0°C to RT, pyridine, 24 h80–85%High purity, mild conditionsMoisture-sensitive reagents
Photocatalytic ApproachRT, Ru catalyst, 440 nm LEDs, 42 h~75%*Scalable, functional group toleranceRequires specialized equipment

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate features an oxalate ester linked to a fluorinated aromatic ring. The general molecular formula is C13H15FO4C_{13}H_{15}FO_4, with a molecular weight of approximately 254.26 g/mol.

Scientific Research Applications

This compound has several notable applications in scientific research:

1. Organic Synthesis

  • Serves as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced biological activity.

2. Biological Studies

  • The compound's fluorinated aromatic structure makes it valuable for studying enzyme interactions and metabolic pathways, providing insights into biochemical mechanisms.

3. Antimicrobial Research

  • Preliminary studies indicate potential antimicrobial properties , as compounds with similar structures have shown efficacy against various bacterial strains, suggesting applications in infection treatment .

4. Anti-inflammatory Research

  • In vitro studies suggest that this compound may reduce pro-inflammatory cytokine production, highlighting its potential in managing inflammatory diseases .

Antimicrobial Activity

A study exploring the antimicrobial effects of related oxalate compounds demonstrated their ability to inhibit the growth of various bacterial strains, indicating their potential use in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Research has shown that structurally similar compounds can significantly reduce inflammatory responses in cell cultures, suggesting that this compound may have therapeutic applications in inflammatory diseases .

Toxicological Considerations

While the compound shows promise for various applications, its toxicity must be considered. Oxalates are known to induce oxidative stress and cellular damage at high concentrations, particularly affecting renal cells. Elevated levels of oxalate can lead to free radical production, contributing to cellular toxicity and kidney damage .

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Oxalate Esters

Ethyl Oxalate (C₆H₁₀O₄)
Ethyl oxalate, a simpler oxalate ester with two ethyl groups, serves as a baseline for comparison. Its reactivity has been extensively studied, particularly in reactions with ethyl oxamide under varying molar ratios and conditions. For example, in anhydrous environments, ethyl oxalate reacts with dry ammonia to form ethyl oxamide and ammonia oxalate, with reaction efficiency dependent on stoichiometry (e.g., 3.09:1 or 3.67:1 molar ratios of oxalate to oxamide) . In contrast, O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate’s aromatic substituent likely reduces its susceptibility to nucleophilic attack compared to ethyl oxalate, as electron-withdrawing fluorine atoms may deactivate the ester carbonyl groups.

O,O-Diethyl O-[2-(Dimethylamino)ethyl] Phosphorothioate Oxalate This phosphorothioate-oxalate hybrid features a dimethylaminoethyl group and diethyl phosphorothioate substituents. The presence of phosphorus and sulfur in this analog introduces distinct thermal and hydrolytic stability challenges, unlike the fluorinated aromatic oxalate, which is expected to exhibit greater resistance to hydrolysis due to steric shielding of the ester groups by the bulky phenyl ring.

Fluorinated Aromatic Derivatives

Crystallographic analysis shows dihedral angles of 13.90° (between oxadiazole and naphthalene rings) and 7.93° (between oxadiazole and benzene rings), indicating moderate planarity disrupted by steric effects.

Ethyl 2-(5-(4-Fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate
This compound, with a 4-fluorophenyl group attached to an oxadiazole ring, highlights the electronic effects of fluorine substitution. The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent functional groups, a property that may also influence the reactivity of this compound in condensation or nucleophilic substitution reactions .

Table 1: Key Structural and Reactivity Comparisons

Compound Core Structure Substituents Notable Reactivity/Properties Reference
This compound Oxalate ester Ethyl, 2-(4-fluoro-3-methylphenyl)ethyl Likely hydrolysis-resistant; fluorinated aromatic π-interactions
Ethyl Oxalate Oxalate ester Two ethyl groups Reacts with ammonia to form oxamide
O,O-Diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate Phosphorothioate-oxalate Diethyl, dimethylaminoethyl Thiono-thiolo rearrangement byproduct
2-(4-Fluoro-3-methylphenyl)-oxadiazole Oxadiazole 4-Fluoro-3-methylphenyl, naphthyl C–H⋯N hydrogen bonding; π-stacking

Research Findings and Implications

  • Reactivity : The target compound’s fluorinated aromatic group may reduce its reactivity in ester hydrolysis compared to ethyl oxalate, which undergoes ammonia-mediated reactions under mild conditions .
  • Crystallography : While direct data are lacking, analogous fluorinated structures exhibit intermolecular interactions (e.g., hydrogen bonding, π-stacking) that could stabilize the solid-state structure of the target compound .
  • Thermal Stability : Phosphorothioate-oxalate hybrids decompose via rearrangement pathways , whereas the target compound’s purely organic structure likely offers superior thermal stability, akin to ethyl oxalate’s resilience at 200°C .

Biological Activity

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate is a synthetic organic compound characterized by its unique structural features, including a fluorinated aromatic ring and an oxalate moiety. This compound has drawn attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C13H15FO4C_{13}H_{15}FO_4. The presence of a fluorine atom in the aromatic ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorinated aromatic ring increases binding affinity, which may enhance the compound's effectiveness in inhibiting or activating target proteins. The oxalate ester group contributes to the compound's reactivity, influencing its stability and biological interactions.

Enzyme Interactions

Research indicates that compounds similar to this compound can modulate enzyme activities. For instance, studies have shown that fluorinated compounds can interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes. The specific interactions of this compound with various enzymes remain an area for further research.

Receptor Binding Studies

The compound's structure suggests potential utility in receptor binding studies. Fluorinated aromatic compounds are often explored for their ability to bind to G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling pathways. Understanding these interactions can provide insights into the compound's pharmacological profiles.

Analgesic Effects

Research has indicated that certain oxalate derivatives possess analgesic properties. For instance, studies on related compounds have demonstrated their ability to alleviate pain through mechanisms involving opioid receptors and other pain pathways. Future investigations could explore whether this compound exhibits comparable effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

Compound NameStructureBiological Activity
O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalateStructureInvestigated for enzyme interactions and receptor binding
O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalateSimilar structure with methoxy groupPotential anti-inflammatory effects observed
O2-Ethyl O1-[2-(3-chloro-6-methylphenyl)ethyl] oxalateChlorine instead of fluorineDifferent reactivity and biological properties

This table highlights the structural diversity among related compounds and their potential implications for biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of oxalate esters typically involves transesterification or condensation reactions. For this compound, a two-step approach is recommended:

Esterification : React oxalic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid or potassium carbonate) to form ethyl oxalate .

Substitution : Introduce the 2-(4-fluoro-3-methylphenyl)ethyl group via nucleophilic substitution or coupling reactions. Optimize solvent polarity (e.g., toluene or acetonitrile) to balance reactivity and by-product formation .

  • Key Parameters : Monitor temperature (60–80°C), catalyst loading (5–10 mol%), and reaction time (12–24 hr) using TLC or GC-MS to track progress. For reproducibility, ensure anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR : 1^1H NMR should reveal ethyl group protons (δ 1.2–1.4 ppm, triplet) and aromatic protons from the fluorophenyl moiety (δ 6.8–7.3 ppm). 19^{19}F NMR can confirm the fluorine environment .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+^+ with a mass error < 2 ppm. Fragmentation patterns can validate the ester and aryl linkages .
  • IR : Look for C=O stretching (~1740 cm1^{-1}) and C-O-C ester vibrations (~1250 cm1^{-1}) .

Q. What safety protocols are critical when handling intermediates like 2-(4-fluoro-3-methylphenyl)ethyl alcohol during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate exposure to volatile intermediates.
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact with alcohols, which may act as irritants .
  • Waste Disposal : Quench reactive intermediates (e.g., excess oxalyl chloride) with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical ambiguities.
  • Step 1 : Repeat purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Step 2 : Cross-validate with alternative techniques:
  • X-ray crystallography : Resolve absolute configuration if crystalline .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
  • Step 3 : Use computational tools (e.g., DFT) to simulate NMR spectra and compare with experimental data .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to assess bond dissociation energies (BDEs) and electron density maps. Focus on ester carbonyl groups, which are prone to hydrolysis .
  • MD Simulations : Model solvation effects in aqueous buffers (pH 2–12) to predict hydrolysis rates. Use software like GROMACS with explicit water molecules .
  • pKa Prediction : Tools like MarvinSketch can estimate acidic/basic sites (e.g., oxalate ester protons) .

Q. How can researchers design experiments to investigate the compound’s potential as a prodrug or enzyme inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of target enzymes (e.g., esterases) using fluorogenic substrates. Monitor activity via fluorescence quenching or HPLC-based product quantification .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation products using LC-MS/MS .
  • Docking Studies : Perform ligand-protein docking (AutoDock Vina) to predict binding affinities with active sites (e.g., viral proteases) .

Data Analysis and Contradiction Management

Q. What statistical methods are suitable for analyzing discrepancies in reaction yields across repeated syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst type) affecting yield. Analyze via ANOVA to identify significant factors .
  • Error Sources : Quantify measurement uncertainty (e.g., balance precision) and systematic errors (e.g., solvent purity) using Grubbs’ test for outliers .

Q. How should researchers address unexpected by-products, such as ring-closed derivatives or hydrolyzed fragments?

  • Methodological Answer :
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18^{18}O in oxalate) to trace hydrolysis pathways .
  • Isolation and Identification : Use preparative HPLC to isolate by-products, followed by NMR and HRMS for structural elucidation .
  • Kinetic Studies : Monitor reaction progress in situ (e.g., via ReactIR) to detect intermediate species .

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